molecular formula C20H32ClNO2 B14689326 cis-erythro-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride CAS No. 24258-94-4

cis-erythro-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride

Cat. No.: B14689326
CAS No.: 24258-94-4
M. Wt: 353.9 g/mol
InChI Key: MZHMRUUFQFXNED-SFZWVAMRSA-N
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Description

cis-erythro-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride: is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-erythro-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexyl piperidine core, followed by the introduction of the dimethoxybenzyl group. Common reagents used in these reactions include cyclohexanone, piperidine, and dimethoxybenzyl chloride. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

cis-erythro-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of cis-erythro-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • trans-erythro-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride
  • cis-threo-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride

Uniqueness

cis-erythro-(+)-1-(2-(p,alpha-Dimethoxybenzyl)cyclohexyl)piperidine hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. This makes it distinct from its isomers and other related compounds.

Properties

CAS No.

24258-94-4

Molecular Formula

C20H32ClNO2

Molecular Weight

353.9 g/mol

IUPAC Name

1-[(1S,2R)-2-[(R)-methoxy-(4-methoxyphenyl)methyl]cyclohexyl]piperidine;hydrochloride

InChI

InChI=1S/C20H31NO2.ClH/c1-22-17-12-10-16(11-13-17)20(23-2)18-8-4-5-9-19(18)21-14-6-3-7-15-21;/h10-13,18-20H,3-9,14-15H2,1-2H3;1H/t18-,19+,20+;/m1./s1

InChI Key

MZHMRUUFQFXNED-SFZWVAMRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]([C@@H]2CCCC[C@@H]2N3CCCCC3)OC.Cl

Canonical SMILES

COC1=CC=C(C=C1)C(C2CCCCC2N3CCCCC3)OC.Cl

Origin of Product

United States

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